N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group attached to a methoxyethyl chain and a 2,5-dioxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-22-12(10-4-2-3-5-11(10)16)8-17-13(19)9-18-14(20)6-7-15(18)21/h2-5,12H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNSMLDVYMXCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a chlorophenyl group, a methoxyethyl moiety, and a pyrrolidine derivative. Its chemical formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Epithelial Sodium Channels (ENaC) : This compound may modulate ENaC activity, which is crucial in regulating fluid transport in epithelial tissues. Inhibition of ENaC has implications for treating conditions like cystic fibrosis .
- Antimicrobial Activity : Similar compounds have shown antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential for this compound in antimicrobial therapy .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Antiplasmodial Activity
Research on derivatives of similar structures has demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, compounds synthesized from similar precursors showed higher efficacy than standard treatments .
Antimicrobial Screening
A screening study revealed that compounds with structural similarities exhibited appreciable antibacterial activity. The results indicated effectiveness against various bacterial strains, highlighting the potential for developing new antibiotics .
Case Studies
- Cystic Fibrosis Treatment : In a patent describing compositions for treating cystic fibrosis, compounds similar to this compound were shown to modulate ATP-binding cassette transporters, enhancing drug delivery to epithelial tissues .
- Inflammatory Conditions : Related compounds have been studied for their anti-inflammatory properties, reducing cytokine release in vitro. This suggests that the compound may have applications in treating inflammatory diseases .
Data Tables
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of Receptors
Research indicates that this compound may interact with neurotransmitter receptors, particularly within the central nervous system. Its structural characteristics suggest potential as a modulator of glutamate receptors, which are implicated in numerous neurological disorders such as Alzheimer's disease and schizophrenia.
Table 1: Potential Receptor Interactions
| Receptor Type | Interaction Type | Implications |
|---|---|---|
| NMDA Receptors | Antagonist | May reduce excitotoxicity associated with neurodegeneration |
| AMPA Receptors | Antagonist | Could dampen excessive excitatory signaling |
| Metabotropic Glutamate Receptors | Antagonist | Potentially regulates neurotransmitter release |
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly through its modulation of the tryptophan-kynurenine metabolic pathway. This pathway is crucial for understanding neuroinflammation and neurodegeneration.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegenerative diseases, administration of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide resulted in reduced markers of oxidative stress and inflammation in brain tissues. This suggests its potential role as a therapeutic agent for conditions like Alzheimer's disease.
Cancer Research
Preliminary findings indicate that this compound may have applications in oncology, particularly in modulating pathways involved in cancer cell proliferation and survival.
Table 2: Potential Cancer Applications
| Cancer Type | Mechanism of Action | Research Findings |
|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | Reduced tumor growth in xenograft models |
| Neuroblastoma | Induction of apoptosis | Increased apoptotic markers in treated cells |
Drug Delivery Systems
The compound’s ability to modulate biological pathways opens avenues for its use in drug delivery systems, particularly targeting the blood-brain barrier (BBB). Its lipophilic properties may enhance the permeability of therapeutic agents across the BBB.
Case Study: Enhanced Drug Delivery
In studies evaluating drug delivery systems incorporating this compound, researchers observed improved delivery efficiency of anti-cancer drugs to brain tissues compared to conventional methods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound shares its core 2-(2,5-dioxopyrrolidin-1-yl)acetamide structure with several analogs, differing primarily in the substituents on the phenyl ring and the alkyl chain. Key comparisons include:
a) N-(2-Chlorophenyl) Derivatives
- N-(2-Chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (Compound 7, )
- Structure : Direct substitution of 2-chlorophenyl without the methoxyethyl chain.
- Properties :
- Melting point: 76.8–78.6°C
- Yield: 64.3%
- Purity: >99.9% (UPLC)
- Molecular weight (LC-MS): 343.08 (calc.), 343.8 (obs.) .
- Key Difference : The absence of the methoxyethyl group in Compound 7 likely reduces steric hindrance and alters solubility compared to the target compound.
b) N-(3-Chlorophenyl) and N-(4-Chlorophenyl) Derivatives
- N-(3-Chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (Compound 8, )
- Properties :
- Melting point: 109.4–109.9°C
- Yield: 72.8% .
- N-(4-Chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (Compound 9, )
- Properties :
- Melting point: 103.8–105.6°C
- Yield: 69.6% .
- Trend : The position of the chlorine atom (ortho, meta, para) influences melting points, with ortho-substituted derivatives (e.g., Compound 7) exhibiting lower melting points than meta or para isomers.
c) Fluorobenzyl-Substituted Analogs ()
- 2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-fluorobenzyl)-2-phenylacetamide (Compound 15)
- Properties :
- Melting point: 148.3–149.3°C
- Yield: 74.5% .
- Comparison : Fluorine substitution enhances thermal stability (higher melting points) compared to chlorophenyl analogs. The methoxyethyl group in the target compound may similarly improve solubility due to its ether linkage.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
The synthesis typically involves:
- Multi-step coupling reactions (e.g., amide bond formation between chlorophenyl-methoxyethylamine and dioxopyrrolidinyl-acetamide precursors).
- Critical parameters : Temperature control (0–60°C), solvent selection (e.g., DMF, acetonitrile), and catalysts (e.g., EDC/HOBt for amidation) .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., chlorophenyl, methoxyethyl, and dioxopyrrolidinyl groups).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- Infrared (IR) Spectroscopy : Identification of functional groups (amide C=O, pyrrolidinone) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the acetamide or pyrrolidinone moieties.
- Use desiccants to avoid moisture-induced degradation. Stability studies under varying pH and temperature are advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Modify substituents : Replace the 2-chlorophenyl group with fluorophenyl or methyl groups to assess electronic/steric effects on target binding .
- Use computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes, receptors).
- Synthesize analogs : Focus on varying the dioxopyrrolidinyl moiety to alter pharmacokinetic properties .
Q. What methodologies are effective for identifying biological targets of this compound?
- Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinities.
- Cellular thermal shift assays (CETSA) : Identify target proteins by monitoring thermal stability shifts upon compound binding.
- Transcriptomic profiling : RNA-seq to analyze gene expression changes in treated cell lines .
Q. How can contradictions in toxicity data from different studies be resolved?
- Comparative assays : Perform standardized toxicity tests (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) across multiple cell lines.
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to cross-validate experimental findings.
- Dose-response analysis : Clarify discrepancies by testing a wider concentration range .
Q. What solvent systems enhance reaction efficiency during synthesis?
- Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and stabilize transition states.
- Protic solvents (e.g., methanol) may reduce side reactions during amidation.
- Optimize solvent mixtures (e.g., DCM/THF) to balance reactivity and purification ease .
Q. How can compound stability under physiological conditions be evaluated?
- Stress testing : Expose the compound to simulated gastric fluid (pH 1.2–3.0), intestinal fluid (pH 6.8), and human plasma at 37°C.
- LC-MS monitoring : Quantify degradation products over time.
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts.
- Crystallization optimization : Adjust cooling rates and anti-solvent addition to minimize impurity incorporation.
- Process analytical technology (PAT) : Real-time monitoring of reaction progress .
Q. How can the compound’s mechanism of action be elucidated in neurological models?
- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled ligands for dopamine or serotonin receptors).
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation.
- Behavioral assays : Rodent models (e.g., forced swim test) to correlate in vitro activity with in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
